molecular formula C10H11ClN2O3 B2546518 methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride CAS No. 1955498-23-3

methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride

Cat. No. B2546518
CAS RN: 1955498-23-3
M. Wt: 242.66
InChI Key: CAPXGACBRJNPQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzodiazole derivatives is a topic of interest in several papers. For instance, an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives is described, which could be relevant to the synthesis of the target compound . Additionally, the synthesis of methyl esters of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids is reported, which shares a similar benzodiazole core to our compound of interest . These methods could potentially be adapted for the synthesis of methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride.

Molecular Structure Analysis

The molecular structure of benzodiazole derivatives is crucial for their biological activity. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss the structural analysis of similar compounds. For example, the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates involves structural considerations that could be relevant to the target compound .

Chemical Reactions Analysis

The reactivity of benzodiazole derivatives is explored in several papers. For instance, the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with various reagents are discussed, which could provide insights into the types of chemical reactions that the target compound might undergo . Additionally, the electrophilic-substitution reactions of 1-methyl-2-(5'-methyl-2'-selenienyl)benzimidazole are reported, which could be analogous to reactions involving the benzodiazole ring in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazole derivatives are not directly discussed in the provided papers. However, the synthesis and characterization of related compounds, such as 1-methyl-3-hydroxymethylindazole, can offer some clues about the properties that might be expected for the target compound . The solubility, melting point, and stability of these compounds could be inferred based on the properties of similar structures.

Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

Research highlights the importance of benzodiazole derivatives as crucial components in drug discovery. These compounds serve as versatile building blocks, enabling the synthesis of a wide range of bioactive molecules with potential therapeutic applications. A study by Durcik et al. (2020) outlines an efficient synthesis pathway for hydroxy-substituted 2-aminobenzothiazole derivatives, showcasing the utility of these compounds in medicinal chemistry and their role in exploring chemical space for drug development (Durcik et al., 2020).

Environmental Degradation and Transformation

Another facet of research focuses on the environmental presence and transformation of benzodiazole compounds, which are widely used as corrosion inhibitors and have become ubiquitous micropollutants. Huntscha et al. (2014) investigated the aerobic biodegradation mechanisms of benzotriazoles, revealing significant insights into their degradation pathways and the formation of transformation products in wastewater treatment processes (Huntscha et al., 2014).

Potential Antineoplastic and Antifilarial Agents

The exploration of benzimidazole derivatives for their antineoplastic and antifilarial properties represents another crucial area of research. A study by Ram et al. (1992) synthesized a series of benzimidazole-2-carbamates showing significant in vivo antifilarial activity against various parasitic worms, indicating their potential as antifilarial agents (Ram et al., 1992).

High-Performance Polymer Development

Research on the synthesis of novel compounds for high-performance polymer development also utilizes these chemical frameworks. A study by Qinglon (2014) described the synthesis of a compound designed for creating a new AB-type monomer, showcasing the compound's role in enhancing the performance of polymers (Qinglon, 2014).

properties

IUPAC Name

methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c1-15-10(14)6-2-3-7-8(4-6)12-9(5-13)11-7;/h2-4,13H,5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPXGACBRJNPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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